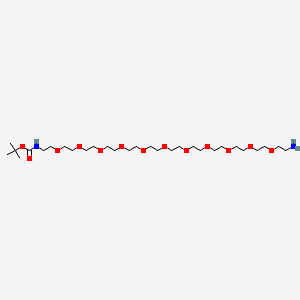

Boc-NH-PEG11-NH2

Description

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60N2O13/c1-29(2,3)44-28(32)31-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-30/h4-27,30H2,1-3H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISRSYIQHFGCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408123 | |

| Record name | Boc-PEG-amine (n=11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890091-42-6 | |

| Record name | Boc-PEG-amine (n=11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG11-NH2: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-NH-PEG11-NH2, a versatile heterobifunctional linker. With its discrete polyethylene glycol (PEG) chain, this molecule offers a valuable tool for researchers in bioconjugation, drug delivery, and particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides key experimental protocols, and illustrates its role in relevant biological pathways.

Chemical Structure and Properties

This compound, systematically named tert-butyl (35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)carbamate, is a monodisperse PEG derivative featuring a terminal primary amine and a Boc-protected amine at the other end of a 11-unit ethylene glycol chain. The Boc (tert-butoxycarbonyl) protecting group provides orthogonality, allowing for selective deprotection and sequential conjugation reactions.

The presence of the hydrophilic PEG spacer enhances the aqueous solubility of molecules it is conjugated to, a critical attribute for improving the pharmacokinetic profiles of therapeutic agents. The defined length of the PEG chain allows for precise control over the distance between conjugated moieties.

Physicochemical and General Properties

Quantitative data for this compound has been compiled from various suppliers and is summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C29H60N2O13 | [1] |

| Molecular Weight | ~644.80 g/mol | [1] |

| Appearance | White to off-white solid or viscous liquid | [2] |

| Purity | ≥95% | [3] |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [4] |

| Storage Conditions | Long-term: -20°C; Short-term: 0 - 4°C. Store under inert gas. | [1] |

CAS Number Clarification

It is important for researchers to note that two CAS numbers are frequently associated with this compound: 1233234-77-9 and 890091-42-6 . Both numbers are often used interchangeably by chemical suppliers for the same chemical entity.[5][6] Researchers should verify the certificate of analysis provided by the supplier to ensure the identity and purity of the product.

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable reagent in several areas of scientific research, most notably in the development of novel therapeutics.

PROTAC Linker

This compound is extensively utilized as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The PEG linker in these constructs serves to bridge the target protein ligand and the E3 ligase ligand, and its length and flexibility are critical for the formation of a productive ternary complex.[1]

Bioconjugation and Drug Delivery

The primary amine of this compound can be readily conjugated to various molecules, including proteins, peptides, and small molecule drugs, through reactions with activated esters (e.g., NHS esters) or other amine-reactive functional groups. Following conjugation, the Boc-protected amine can be deprotected to introduce a new reactive site for further modification, enabling the construction of complex bioconjugates. This makes it a useful tool in creating antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free diamine, NH2-PEG11-NH2.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL of DCM per 1 gram of starting material).

-

Add an excess of TFA (typically 5-10 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the deprotected product, NH2-PEG11-NH2.

Conjugation of Deprotected NH2-PEG11-NH2 to an NHS Ester

This protocol outlines the reaction of the free amine of the deprotected linker with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.

Materials:

-

Deprotected NH2-PEG11-NH2

-

NHS ester-functionalized molecule of interest

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

Dissolve the NHS ester-functionalized molecule and a slight molar excess (1.1-1.2 equivalents) of the deprotected NH2-PEG11-NH2 in anhydrous DMF or DMSO.

-

Add a base such as DIPEA or TEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

-

Purify the resulting conjugate by preparative HPLC.

Representative Synthesis of a PROTAC using a PEG Linker

This protocol provides a general workflow for the synthesis of a PROTAC molecule, for instance, by coupling a target protein ligand and an E3 ligase ligand via a PEG linker.[5]

Materials:

-

Target protein ligand with a suitable functional group (e.g., carboxylic acid)

-

E3 ligase ligand with a suitable functional group (e.g., amine)

-

Boc-NH-PEG11-COOH (a related linker for this example)

-

Coupling reagents (e.g., HATU, HOBt)

-

Solvents (e.g., DMF, DMSO)

-

Purification supplies (e.g., HPLC)

Procedure:

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand (e.g., pomalidomide-amine) and Boc-NH-PEG11-COOH in DMF.

-

Add coupling reagents such as HATU and DIPEA.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

-

-

Boc Deprotection:

-

Deprotect the Boc group of the purified intermediate using the protocol described in section 3.1.

-

-

Second Coupling Reaction:

-

Dissolve the deprotected E3 ligase-linker intermediate and the target protein ligand (with a carboxylic acid) in DMF.

-

Add coupling reagents (e.g., HATU, DIPEA).

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Visualizing Workflows and Signaling Pathways

The following diagrams, created using the Graphviz DOT language, illustrate a general experimental workflow for bioconjugation and the signaling pathway of a PROTAC.

Conclusion

This compound is a high-value chemical tool for researchers engaged in the development of sophisticated bioconjugates and targeted therapeutics. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, provides a reliable platform for creating novel molecules with enhanced pharmacological properties. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the effective application of this versatile linker in pioneering research endeavors.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. furthlab.xyz [furthlab.xyz]

- 7. benchchem.com [benchchem.com]

- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Role of the Boc Protecting Group in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

The strategic application of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of bioconjugation and pharmaceutical development. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its utility in temporarily masking the reactive nature of amine functionalities. When coupled with the advantageous properties of polyethylene glycol (PEG) linkers, the Boc protecting group becomes an indispensable tool for the controlled assembly of complex biomolecules. This technical guide provides a comprehensive overview of the Boc group's role in PEG linkers, detailing its chemical principles, applications, and the experimental protocols essential for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to reversibly render an amine nucleophile inert, thereby preventing it from participating in unwanted side reactions during multi-step synthetic sequences.[1] This protection is paramount when working with heterobifunctional PEG linkers, which possess distinct reactive moieties at either terminus.[1] By selectively protecting an amine on one end, chemists can direct reactions to the other functional group, enabling the precise and stepwise construction of sophisticated molecular architectures such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other PEGylated therapeutics.[1]

The utility of the Boc group stems from its unique chemical stability. It is highly resistant to a wide array of reagents and reaction conditions, including basic and nucleophilic environments, yet can be readily and cleanly removed under mild acidic conditions.[1] This orthogonality is the key to its widespread adoption in complex synthetic strategies. The most common reagent for the removal of the Boc group is trifluoroacetic acid (TFA), which protonates the carbamate and facilitates its decomposition into the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3][4]

Advantages of Employing Boc-Protected PEG Linkers

The conjugation of bioactive molecules with PEG, a process known as PEGylation, offers numerous benefits, including enhanced solubility and stability, improved pharmacokinetic profiles, and reduced immunogenicity.[5][6][] The incorporation of a Boc protecting group into a PEG linker provides an additional layer of control and versatility in the design and synthesis of these bioconjugates.[6]

Heterobifunctional PEG linkers featuring a Boc-protected amine at one end and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other are particularly valuable.[1] They allow for a modular and sequential approach to bioconjugation, which is crucial for the assembly of complex molecules where different components need to be introduced in a specific order.[1]

Quantitative Data Presentation

The efficiency of both the protection and deprotection steps is critical to the overall success of a synthetic campaign. The following tables summarize key quantitative data related to the use of the Boc protecting group with PEG linkers.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

| Process | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Boc Protection | (Boc)₂O, DIPEA | DCM | Room Temperature | 3 - 12 | >90 |

| Boc Deprotection | 20-50% TFA | DCM | 0 to Room Temp | 0.5 - 2 | High |

| Boc Deprotection | 4M HCl | Dioxane | Room Temperature | 0.5 - 2 | High |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1][8]

| Reagent | Concentration | Solvent | Time (min) | Purity of Deprotected Product (HPLC, %) |

| TFA | 20% | DCM | 60 | >95 |

| TFA | 50% | DCM | 5 | >95 |

| TFA | 50% | DCM | 60 | >95 |

| HCl | 4M | Dioxane | 5 | ~80 |

| HCl | 4M | Dioxane | 60 | >95 |

Table 3: Comparison of Boc and Fmoc Protecting Groups [1][][10]

| Protecting Group | Cleavage Condition | Stability | Common Applications |

| Boc | Strong Acid (e.g., TFA, HF) | Stable to bases and nucleophiles | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs |

| Fmoc | Base (e.g., Piperidine) | Stable to acids | Solid-phase peptide synthesis (Fmoc/tBu strategy) |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible and high-yielding results in the synthesis and application of Boc-protected PEG linkers.

Protocol for Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply (optional)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

-

Add DIPEA (typically 2-3 equivalents relative to the amine).

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

-

Stir the reaction mixture at room temperature for 3-12 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

-

Characterize the product by NMR and MS to confirm its identity and purity.[1][11]

Protocol for Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1][8]

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[8]

-

Cool the solution to 0°C in an ice bath.[8]

-

Add TFA to the desired final concentration (e.g., 20-50% v/v).[8] If the substrate contains acid-sensitive groups, TIS can be added as a scavenger.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[8]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[8]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[8] Co-evaporation with toluene can help remove residual TFA.[8]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Boc protection of an amino-PEG linker.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: A typical workflow for sequential bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 6. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Solubility characteristics of Boc-NH-PEG11-NH2 in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Boc-NH-PEG11-NH2, a heterobifunctional polyethylene glycol (PEG) linker. Understanding the solubility of this reagent is critical for its effective application in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its solubility in both aqueous and organic solvents, detailed experimental protocols for solubility determination, and a visualization of its role in a common synthetic workflow.

Core Concepts of this compound Solubility

The solubility of this compound is governed by the interplay of its distinct molecular components: the hydrophilic polyethylene glycol (PEG) chain and the lipophilic tert-butyloxycarbonyl (Boc) protecting group. The PEG portion, consisting of 11 ethylene glycol units, readily forms hydrogen bonds with water and other polar solvents, contributing to its aqueous solubility. Conversely, the bulky and nonpolar Boc group enhances solubility in organic solvents. The terminal amine group also influences the overall polarity of the molecule.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, a strong inference of its solubility profile can be drawn from structurally analogous compounds and general technical data sheets for similar PEGylated molecules. The following tables summarize the expected solubility characteristics.

Table 1: Inferred Quantitative Solubility of Boc-NH-PEG-NH2 Analogs

| Solvent | Compound | Concentration | Reference |

| Dimethyl Sulfoxide (DMSO) | Boc-NH-PEG12-NH2 | ≥ 100 mg/mL (145.17 mM) | |

| Dimethyl Sulfoxide (DMSO) | Amino-PEG2-NH-Boc | 100 mg/mL (489.55 mM) | |

| Water | Boc-NH-PEG2-C2-NH2 | 86.4 mg/mL (0.348 mol/L) (Calculated) |

Note: The data presented for analogous compounds is intended to provide a reasonable estimate of the solubility of this compound. Empirical determination is recommended for specific applications.

Table 2: Qualitative Solubility of this compound

| Solvent Classification | Solvent | Solubility | Reference |

| Aqueous | Water, Aqueous Buffers | Soluble | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | ||

| Chlorinated | Chloroform, Methylene Chloride (DCM) | Soluble | |

| Alcohols | Methanol, Ethanol | Less Soluble | |

| Aromatic Hydrocarbon | Toluene | Less Soluble | |

| Ether | Diethyl Ether | Not Soluble |

Experimental Protocols

For applications requiring precise solubility data, direct experimental determination is crucial. The following is a generalized protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

1. Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., water, DMSO, etc.)

-

Analytical balance

-

Vials with tight-fitting caps

-

Vortex mixer

-

Constant temperature shaker or rotator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The amount of solid added should be sufficient to ensure that undissolved particles remain after equilibration.

-

Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

-

Separation of Undissolved Solid: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or other appropriate method.

-

Data Reporting: Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.

Application in PROTAC Synthesis: A Workflow Visualization

This compound is a commonly used linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Logical Relationship of Solubility Factors

The solubility of this compound in a given solvent is determined by the balance of its molecular features. The following diagram illustrates the relationship between the structural components and their influence on solubility.

Methodological & Application

Step-by-Step Protocol for Boc Deprotection of Boc-NH-PEG11-NH2

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-NH-PEG11-NH2. The Boc group is a widely used protecting group for amines due to its stability in various conditions and its facile removal under acidic conditions.[1][2][3] This process, known as deprotection, yields the free primary amine, which is then available for subsequent conjugation or modification.

The most common method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA).[4] The choice of solvent and the concentration of the acid are critical for achieving complete deprotection while minimizing side reactions.[4] Dichloromethane (DCM) is a frequently used solvent for this reaction.[4]

Experimental Protocol: Standard Boc Deprotection using TFA/DCM

This protocol outlines the standard procedure for the Boc deprotection of this compound using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials and Reagents:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[4]

-

Cooling: Cool the solution to 0°C using an ice bath.[4]

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[4]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed. This typically takes 1-2 hours.[4] The deprotected amine, being more polar, will have a lower Rf value on TLC compared to the Boc-protected starting material.[4]

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4]

-

Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[4] The product at this stage is the TFA salt of the deprotected amine.

-

Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[4]

-

Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate.[4]

-

Final Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected H2N-PEG11-NH2.

Quantitative Data Summary

| Parameter | Typical Value/Range | Notes |

| Starting Material Concentration | 0.1 - 0.2 M | Higher concentrations may require longer reaction times.[4] |

| TFA Concentration | 20 - 50% (v/v) in DCM | Higher TFA concentrations can lead to faster reactions but may also increase the risk of side reactions.[4] |

| Reaction Temperature | 0°C to Room Temperature | Starting at a lower temperature helps to control the initial exotherm.[4] |

| Reaction Time | 1 - 2 hours | Should be monitored by TLC or LC-MS to ensure completion.[4] |

| Expected Yield | >95% | Yields are typically high for this type of reaction. |

| Purity | High | The primary byproduct is the gaseous isobutylene and t-butyl cation, which are easily removed. |

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the Boc deprotection of this compound.

Caption: Workflow for Boc deprotection of this compound.

Troubleshooting and Considerations

-

Incomplete Deprotection: If the reaction does not go to completion, consider increasing the TFA concentration or extending the reaction time.[4] Inadequate acid strength or concentration is a common reason for incomplete reactions.[4]

-

Side Products: The tert-butyl cation generated during the reaction can potentially alkylate nucleophilic sites on the substrate. While less of a concern for this specific molecule, for more complex substrates, the addition of a scavenger like triisopropylsilane (TIS) may be necessary.

-

Alternative Acidic Conditions: If the substrate is sensitive to TFA, other acidic conditions can be employed, such as 4M HCl in 1,4-dioxane.[4]

-

Storage of Deprotected Amine: The resulting free amine may be less stable than the Boc-protected precursor. It is advisable to use it in the subsequent reaction step as soon as possible or to store it under an inert atmosphere at a low temperature.

References

Application Notes and Protocols: Boc-NH-PEG11-NH2 in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-NH-PEG11-NH2, a heterobifunctional polyethylene glycol (PEG) linker, in the development of targeted drug delivery systems. This document includes detailed protocols for key experiments and showcases the utility of this linker in enhancing the therapeutic efficacy of targeted agents.

Introduction to this compound

This compound is a versatile tool in bioconjugation and drug delivery.[][2] Its structure comprises a primary amine (-NH2) at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by an 11-unit polyethylene glycol chain. This heterobifunctional nature allows for sequential and controlled conjugation of different molecules. The Boc protecting group can be easily removed under mild acidic conditions, revealing a second primary amine for further modification.[]

The PEG component of the linker offers several advantages in drug delivery, including:

-

Increased Solubility and Stability: PEGylation can enhance the aqueous solubility of hydrophobic drugs and protect them from enzymatic degradation.[]

-

Improved Pharmacokinetics: The hydrophilic PEG chain can increase the hydrodynamic radius of the drug conjugate, leading to a longer circulation half-life and reduced renal clearance.

-

Reduced Immunogenicity: PEGylation can shield the drug or carrier from the host's immune system, minimizing immune responses.[]

This compound is particularly well-suited for applications in:

-

PROteolysis TArgeting Chimeras (PROTACs): Where it can link a target-binding ligand and an E3 ligase-recruiting ligand.[3][4]

-

Antibody-Drug Conjugates (ADCs): For attaching cytotoxic payloads to monoclonal antibodies.

-

Nanoparticle Functionalization: To decorate the surface of nanoparticles with targeting ligands for cell-specific delivery.[][]

Below is a diagram illustrating the general workflow for utilizing this compound in the synthesis of a targeted drug conjugate.

Caption: General workflow for the two-step conjugation using this compound.

Applications in Targeted Drug Delivery

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[3][4] The linker plays a critical role in the efficacy of a PROTAC, and PEG linkers are commonly used to optimize solubility and cell permeability.

Hypothetical Example: Synthesis of a PROTAC targeting a kinase using a known inhibitor and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Quantitative Data Summary:

| Parameter | PROTAC with this compound Linker | Control (Kinase Inhibitor Alone) |

| Target Kinase Binding (IC50) | 25 nM | 10 nM |

| Target Kinase Degradation (DC50) | 50 nM | No degradation observed |

| Cell Viability (GI50) | 100 nM | 500 nM |

| Aqueous Solubility | > 200 µM | 15 µM |

This compound can be used to attach targeting ligands (e.g., peptides, antibodies, small molecules) to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles).[][] This enhances the delivery of the nanoparticle's payload to specific cells or tissues.

Hypothetical Example: Formulation of doxorubicin-loaded lipid nanoparticles (LNPs) targeted to cancer cells overexpressing a specific receptor by conjugating a targeting peptide.

Quantitative Data Summary:

| Parameter | Targeted LNPs (with PEG11-Peptide) | Non-Targeted LNPs (with mPEG) |

| Particle Size (Z-average) | 110 nm | 105 nm |

| Polydispersity Index (PDI) | 0.15 | 0.12 |

| Zeta Potential | -15 mV | -12 mV |

| Doxorubicin Encapsulation Efficiency | 92% | 95% |

| Cellular Uptake (in target cells) | 85% | 20% |

| Cytotoxicity (IC50 in target cells) | 1.2 µM | 5.8 µM |

Experimental Protocols

This protocol describes a general two-step procedure for conjugating a targeting ligand and a drug payload.

Materials:

-

This compound

-

Targeting ligand with a reactive carboxyl group

-

Drug payload with a reactive carboxyl group

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

HPLC for purification and analysis

Procedure:

-

Step 1: Conjugation of Targeting Ligand a. Dissolve the targeting ligand (1.2 eq) and EDC/NHS (1.5 eq each) in anhydrous DMF. b. Stir at room temperature for 1 hour to activate the carboxyl group. c. Add a solution of this compound (1 eq) in DMF. d. Stir the reaction mixture at room temperature overnight. e. Monitor the reaction by LC-MS. f. Purify the product (Boc-NH-PEG11-NH-Ligand) by reverse-phase HPLC.

-

Step 2: Boc Deprotection a. Dissolve the purified product from Step 1 in a 20% TFA solution in DCM. b. Stir at room temperature for 2 hours. c. Evaporate the solvent under reduced pressure to obtain the deprotected intermediate (H2N-PEG11-NH-Ligand).

-

Step 3: Conjugation of Drug Payload a. Activate the carboxyl group of the drug payload (1.2 eq) with EDC/NHS (1.5 eq each) in DMF as in Step 1a. b. Add the deprotected intermediate from Step 2, followed by DIPEA (3 eq). c. Stir the reaction mixture at room temperature overnight. d. Purify the final conjugate by reverse-phase HPLC.

Caption: Workflow for drug-ligand conjugation.

This protocol is for assessing the release of a drug from a nanoparticle formulation.

Materials:

-

Drug-loaded nanoparticles

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

-

Dialysis tubing (with appropriate molecular weight cut-off)

-

Orbital shaker incubator

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Disperse a known amount of drug-loaded nanoparticles (e.g., 1 mg/mL) in PBS (pH 7.4).

-

Transfer the nanoparticle suspension into a pre-soaked dialysis bag.

-

Place the dialysis bag in a larger volume of release medium (PBS at pH 7.4 and pH 5.5) to ensure sink conditions.

-

Incubate at 37°C with gentle shaking (e.g., 100 rpm).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium.

-

Replenish with an equal volume of fresh release medium to maintain sink conditions.

-

Quantify the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Calculate the cumulative percentage of drug released over time.

This protocol outlines the steps to evaluate the targeting efficiency and cytotoxic effect of the drug delivery system.

Materials:

-

Targeted and non-targeted drug delivery systems

-

Target cancer cell line and a control cell line

-

Cell culture medium and supplements

-

MTT or similar cell viability reagent

-

Plate reader (for absorbance or fluorescence)

-

Fluorescence microscope or flow cytometer for uptake studies

Procedure for Cellular Uptake (Qualitative):

-

Seed cells in a glass-bottom dish or chamber slide and allow them to adhere overnight.

-

Treat the cells with the fluorescently labeled targeted and non-targeted nanoparticles for a specified time (e.g., 4 hours).

-

Wash the cells with PBS to remove non-internalized nanoparticles.

-

Stain the cell nuclei with a fluorescent dye (e.g., DAPI).

-

Visualize the cellular uptake of nanoparticles using a fluorescence microscope.

Procedure for Cytotoxicity Assay (MTT Assay):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the free drug, targeted nanoparticles, and non-targeted nanoparticles. Include untreated cells as a control.

-

Incubate for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a valuable and versatile linker for the development of sophisticated targeted drug delivery systems. Its defined length, heterobifunctional nature, and the inherent benefits of the PEG chain make it an excellent choice for researchers in drug development. The protocols provided herein offer a starting point for the successful application of this linker in creating novel and effective targeted therapies.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Boc-NH-PEG11-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide and protein chemistry, enabling the efficient and stepwise assembly of amino acid sequences on an insoluble resin support. The choice of protecting groups, linkers, and solid supports is critical for the successful synthesis of complex peptides. The tert-butyloxycarbonyl (Boc) protecting group strategy is a well-established method in SPPS. The incorporation of polyethylene glycol (PEG) linkers, such as Boc-NH-PEG11-NH2, offers significant advantages in the synthesis of peptides and other bioactive molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

This compound is a heterobifunctional linker featuring a Boc-protected amine and a free amine, separated by an 11-unit PEG chain. This linker is particularly valuable for its ability to increase the hydrophilicity and bioavailability of the final product. In the context of PROTACs, the PEG linker connects a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, facilitating the degradation of the POI through the ubiquitin-proteasome system. This application note provides a detailed overview, experimental protocols, and representative data for the utilization of this compound in solid-phase synthesis.

Application: Synthesis of PROTACs

PROTACs are innovative therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. A typical PROTAC consists of three components: a POI-binding ligand, an E3 ligase-binding ligand, and a linker connecting the two. The linker's length and composition are crucial for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the POI and the E3 ligase.

The this compound linker is well-suited for PROTAC synthesis due to its optimal length and hydrophilic nature, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1] The Boc-protected amine allows for the sequential and controlled assembly of the PROTAC on a solid support.

Data Presentation

The following tables provide representative quantitative data for the solid-phase synthesis of a peptide-PEG conjugate. Please note that these values are illustrative and can vary depending on the specific sequence, resin, and coupling conditions.

Table 1: Resin Loading and Linker Coupling Efficiency

| Parameter | Representative Value |

| Resin Type | 2-Chlorotrityl chloride resin |

| Initial Resin Substitution | 1.2 mmol/g |

| This compound Loading | 0.8 mmol/g |

| Loading Efficiency | ~67% |

| Coupling Method | DIC/HOBt |

| Coupling Time | 4 hours |

Table 2: Representative Stepwise Yield and Purity in Boc-SPPS

| Synthesis Step | Reagents | Reaction Time | Coupling Efficiency (per step) |

| Boc Deprotection | 50% TFA in DCM | 30 min | >99% |

| Amino Acid Coupling | Boc-AA (3 eq.), HBTU (3 eq.), DIPEA (6 eq.) | 2 hours | >99% |

| Final Cleavage | HF/anisole (9:1) | 1 hour at 0°C | - |

| Overall Crude Yield | ~75% | ||

| Purity (after HPLC) | >95% |

Note: Coupling efficiency is often monitored qualitatively by the Kaiser test or quantitatively by UV-Vis spectrophotometry of the cleaved Fmoc group (in Fmoc-SPPS) or by other analytical techniques.

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the this compound linker to a highly acid-labile resin, which allows for the eventual cleavage of the synthesized molecule with a protected C-terminus if desired.

Materials:

-

2-Chlorotrityl chloride resin

-

This compound

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the 2-chlorotrityl chloride resin (1 g, 1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

-

Drain the DCM.

-

Dissolve this compound (1.5 eq. relative to resin substitution) and DIPEA (3 eq.) in anhydrous DCM (10 mL).

-

Add the solution to the swollen resin and agitate the mixture at room temperature for 4 hours.

-

Drain the reaction solution.

-

To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

-

Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under vacuum.

-

Determine the loading of the linker on the resin using a gravimetric method or by cleaving the Boc group and quantifying the resulting free amine.

Protocol 2: Solid-Phase Synthesis of a Peptide-PEG-Ligand Conjugate using Boc Chemistry

This protocol outlines the general steps for elongating a peptide chain from the resin-bound this compound linker, followed by the coupling of a POI-binding ligand.

Materials:

-

Boc-NH-PEG11-NH-Resin (from Protocol 1)

-

Boc-protected amino acids

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

POI-binding ligand with a carboxylic acid handle

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA)

-

Diethyl ether, cold

Procedure:

Peptide Chain Elongation (Iterative Cycle):

-

Resin Swelling: Swell the Boc-NH-PEG11-NH-Resin in DCM (10 mL/g of resin) for 30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

-

Drain the deprotection solution and wash the resin with DCM (3 x 10 mL).

-

-

Neutralization:

-

Add a solution of 10% DIPEA in DCM to the resin and agitate for 5 minutes.

-

Drain the neutralization solution and wash the resin with DCM (3 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-protected amino acid (3 eq.) with a suitable coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction for completion using the Kaiser test. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Repeat steps 2-5 for each amino acid in the desired peptide sequence.

Ligand Coupling:

-

Following the final amino acid coupling and deprotection cycle, couple the POI-binding ligand (containing a carboxylic acid) using the same coupling protocol as for the amino acids. The reaction time may need to be extended to ensure complete coupling.

Cleavage and Deprotection:

-

After the final coupling and washing, dry the resin under vacuum.

-

Carefully add the cleavage cocktail (e.g., HF/anisole, 9:1) to the resin in a specialized HF cleavage apparatus at 0°C.

-

Stir the mixture for 1 hour at 0°C.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude product by adding cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the crude product with cold diethyl ether and dry under vacuum.

Purification:

-

Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified product by mass spectrometry and analytical HPLC.

Mandatory Visualizations

References

Surface Modification of Nanoparticles with Boc-NH-PEG11-NH2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanocarriers. This modification can shield nanoparticles from the host's immune system, thereby reducing opsonization and clearance by the mononuclear phagocyte system (MPS), leading to prolonged systemic circulation time.[1][2] Furthermore, PEGylation can enhance the colloidal stability of nanoparticles in physiological environments.[3]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using the heterobifunctional linker, Boc-NH-PEG11-NH2. This linker possesses a Boc-protected amine on one terminus and a free primary amine on the other, connected by an 11-unit PEG spacer. This configuration allows for a two-step conjugation process. First, the free amine is coupled to a carboxylated nanoparticle surface. Subsequently, the Boc-protecting group is removed to expose a primary amine, which can then be used for the attachment of targeting ligands, imaging agents, or therapeutic molecules.

Data Presentation

The following tables summarize the expected quantitative changes in nanoparticle characteristics upon successful surface modification with this compound.

Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation

| Parameter | Unmodified Nanoparticles (Carboxylated) | PEGylated Nanoparticles (this compound Modified) | Rationale for Change |

| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 - 130 | The addition of the PEG layer increases the overall size of the nanoparticle.[4][5][6] |

| Zeta Potential (mV) | -35 ± 5 | -15 ± 5 | The negatively charged carboxyl groups are shielded by the neutral PEG chains, leading to a less negative surface charge.[4][6] |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 | A low PDI indicates a narrow size distribution, which should be maintained after modification to ensure homogeneity. |

Table 2: Impact of PEGylation on Drug Delivery Properties

| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Significance in Drug Delivery |

| Protein Adsorption (relative %) | 100 | 20 - 40 | Reduced protein binding (opsonization) leads to decreased recognition by macrophages and longer circulation times. |

| In Vivo Circulation Half-life (hours) | 0.5 - 2 | 18 - 24 | Prolonged circulation increases the probability of the nanoparticle reaching the target tissue (e.g., a tumor via the EPR effect).[1] |

| Drug Loading Efficiency (%) | Varies (e.g., 85%) | Varies, can be slightly lower or higher | The PEG layer can sometimes influence the drug loading capacity depending on the drug and nanoparticle material.[3][7][8] |

| Cellular Uptake (relative %) | 100 | 60 - 80 | The "stealth" effect of PEG can reduce non-specific cellular uptake by non-target cells. |

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of the primary amine of this compound to carboxyl groups on the nanoparticle surface.

Materials:

-

Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES buffer, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Washing Buffer: PBS with 0.05% Tween 20

-

Centrifugal filter units (with appropriate molecular weight cut-off) or magnetic separator

Procedure:

-

Nanoparticle Preparation:

-

Resuspend the carboxylated nanoparticles in the Activation Buffer to a concentration of 1 mg/mL.

-

Sonicate briefly to ensure a homogenous dispersion.

-

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and NHS in Activation Buffer.

-

To the nanoparticle suspension, add EDC to a final concentration of 5 mM and NHS to a final concentration of 10 mM.

-

Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.[9]

-

-

Washing:

-

Wash the activated nanoparticles twice with Coupling Buffer to remove excess EDC and NHS. Use centrifugation or magnetic separation.

-

-

Conjugation Reaction:

-

Dissolve this compound in Coupling Buffer at a 100-fold molar excess relative to the estimated surface carboxyl groups.

-

Add the this compound solution to the activated nanoparticle suspension.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.

-

-

Quenching and Washing:

-

Add the Quenching Solution to the reaction mixture and incubate for 30 minutes to deactivate any remaining active NHS esters.

-

Wash the nanoparticles three times with Washing Buffer and finally resuspend in PBS.

-

Protocol 2: Boc Deprotection of PEGylated Nanoparticles

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

-

Boc-protected PEGylated nanoparticles

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifugal filter units or magnetic separator

Procedure:

-

Deprotection Reaction:

-

Solvent Removal:

-

Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

-

-

Purification:

-

Wash the resulting amine-functionalized nanoparticles extensively with PBS using centrifugal filter units to remove residual acid and byproducts.

-

Ensure the pH of the final nanoparticle suspension is neutral (pH 7.0-7.4).

-

Resuspend the purified amine-terminated PEGylated nanoparticles in the desired buffer for subsequent conjugation or use.

-

Mandatory Visualizations

Experimental and Logical Workflows

References

- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [cora.ucc.ie]

- 7. PEGylated versus non-PEGylated magnetic nanoparticles as camptothecin delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 10. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

Troubleshooting & Optimization

How to address solubility issues with Boc-NH-PEG11-NH2 in reaction mixtures

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG11-NH2. Our goal is to help you address solubility issues and ensure the successful use of this reagent in your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a heterobifunctional PEG linker that is generally soluble in a variety of polar solvents. Its hydrophilic polyethylene glycol (PEG) chain enhances its solubility in aqueous solutions, while the Boc-protecting group provides some solubility in organic solvents. It is readily soluble in water, aqueous buffers, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM) and chloroform.[1] It exhibits lower solubility in alcohols and toluene and is considered insoluble in diethyl ether.[1]

Q2: What is the physical appearance of this compound?

A2: The physical state of this compound can vary. Depending on the specific batch and storage conditions, it may present as a viscous liquid or a waxy solid.[1][2] This is typical for PEG compounds with a moderate chain length.

Q3: Are there any quantitative data on the solubility of this compound?

| Solvent/Mixture | Reported Solubility of Boc-NH-PEG12-NH2 |

| DMSO | ≥ 100 mg/mL |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (clear solution) |

Note: "≥" indicates that the saturation point was not reached at this concentration.

This data suggests that this compound is likely to have high solubility in pure DMSO and good solubility in aqueous formulations containing co-solvents.

Troubleshooting Guide: Solubility Issues in Reaction Mixtures

Encountering precipitation or incomplete dissolution of this compound in your reaction can be a frustrating roadblock. This guide provides a systematic approach to troubleshooting and resolving these solubility challenges.

Initial Dissolution Protocol

For most applications, the following protocol should provide a clear solution of this compound:

-

Solvent Selection: Choose a primary solvent in which this compound is known to be highly soluble, such as DMF or DMSO.

-

Weighing and Addition: Carefully weigh the required amount of this compound and add it to your reaction vessel.

-

Solvent Addition: Add the chosen solvent to the desired concentration.

-

Mixing: Gently vortex or stir the mixture until the compound is fully dissolved. Sonication for a short period (1-2 minutes) in a water bath can aid dissolution if needed.

Troubleshooting Precipitation During Reaction

If you observe precipitation after adding other reagents or changing reaction conditions, consider the following troubleshooting steps.

Issue 1: Precipitation upon addition of other reactants.

-

Cause: The addition of a less polar reactant or solvent can decrease the overall polarity of the reaction mixture, causing the PEG linker to precipitate.

-

Solution:

-

Add a Co-solvent: Introduce a small percentage of a highly polar aprotic solvent like DMSO, DMF, or N-Methyl-2-pyrrolidone (NMP) to the reaction mixture.[3] These solvents are excellent for solvating PEG chains.

-

Order of Addition: Consider dissolving the this compound and the other polar components first before adding less polar reactants.

-

Issue 2: Precipitation upon temperature change.

-

Cause: The solubility of PEG compounds can be temperature-dependent. While warming can sometimes aid dissolution, cooling a saturated solution can cause precipitation.

-

Solution:

-

Gentle Warming: If precipitation occurs upon cooling, gently warm the reaction mixture (e.g., to 30-40 °C) with stirring. Always ensure that the increased temperature will not negatively impact your reactants or promote side reactions.

-

Maintain Constant Temperature: If the reaction is sensitive to temperature fluctuations, conduct it in a temperature-controlled water bath.

-

Issue 3: Cloudiness or incomplete dissolution from the start.

-

Cause: The concentration of this compound may be too high for the chosen solvent system.

-

Solution:

-

Increase Solvent Volume: The simplest solution is to add more solvent to decrease the overall concentration.

-

Use a Stronger Solvent System: Start with a more potent solvent for PEG linkers, such as pure DMF or DMSO, before adding other, less polar solvents if required by the reaction.

-

Experimental Protocols

Protocol for Determining a Practical Solubility Range

This protocol provides a general method to determine the approximate solubility of this compound in a specific solvent system at a given temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., Water, DMF, DMSO, DCM, Acetonitrile)

-

Small vials (e.g., 1.5 mL or 2 mL)

-

Vortex mixer

-

Magnetic stirrer and stir bars (optional)

-

Centrifuge

Procedure:

-

Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to several vials.

-

Solvent Addition: To each vial, add a small, precise volume of a different solvent (e.g., 100 µL). This will create an initial high concentration (e.g., 100 mg/mL).

-

Initial Dissolution Attempt: Vigorously vortex each vial for 1-2 minutes. Observe for complete dissolution.

-

Incremental Solvent Addition: If the compound has not fully dissolved, add another precise volume of the same solvent (e.g., 100 µL) to decrease the concentration. Vortex again and observe.

-

Repeat: Continue adding the solvent in increments until complete dissolution is achieved. Record the total volume of solvent added.

-

Calculation: Calculate the approximate solubility in mg/mL.

-

(Optional) Equilibration and Centrifugation: For a more accurate measurement, you can create a supersaturated solution, stir it at a constant temperature for several hours, and then centrifuge to pellet the undissolved solid. The concentration of the supernatant can then be determined analytically (e.g., by HPLC with a suitable detector or by gravimetric analysis after solvent evaporation).

General Protocol for a Coupling Reaction in DMF

This protocol outlines a general procedure for using this compound in a peptide coupling reaction.

Materials:

-

Carboxylic acid-containing molecule

-

This compound

-

Coupling agent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous DMF

Procedure:

-

Dissolve Reactants: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule and this compound in anhydrous DMF. Ensure complete dissolution before proceeding.

-

Add Base: Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture and stir for a few minutes.

-

Add Coupling Agent: Add the coupling agent (e.g., HATU) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., LC-MS or TLC).

-

Troubleshooting: If precipitation is observed during the reaction, consider adding a small amount of DMSO as a co-solvent to improve the solubility of all components.

By following these guidelines and protocols, researchers can effectively address solubility challenges with this compound and successfully incorporate this versatile linker into their synthetic workflows.

References

Improving the yield and purity of PROTACs synthesized with Boc-NH-PEG11-NH2

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of PROTACs synthesized using the Boc-NH-PEG11-NH2 linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing PROTACs with a this compound linker?

Researchers may encounter several challenges during the synthesis of PROTACs utilizing a this compound linker. These primarily include low reaction yields, difficulties in purification, and the occurrence of side reactions. The PEG linker, while beneficial for solubility, can make the PROTAC molecule highly polar, leading to issues during chromatographic purification.[1] Incomplete reactions or side reactions during the Boc deprotection or coupling steps can also significantly impact the final yield and purity.

Q2: What are the critical considerations for designing a synthetic route for a PROTAC with a PEG linker?

The design of the synthetic route is crucial for success. Key considerations include the order of addition of the ligands (E3 ligase ligand and protein of interest (POI) ligand) to the linker, the choice of coupling reagents, and the purification strategy.[2][3] A modular approach, where the linker is sequentially coupled to each ligand, is common.[2][3] The selection of appropriate protecting groups and deprotection strategies is also vital to prevent unwanted side reactions.

Q3: How does the PEG linker influence the properties of the final PROTAC?

The polyethylene glycol (PEG) linker significantly impacts the physicochemical properties of the PROTAC. PEG linkers are known to increase the water solubility and cell permeability of the final compound.[4][5][6] However, they also increase the molecule's polarity and molecular weight, which can present challenges during purification and characterization.[7]

Troubleshooting Guide

Low Reaction Yield

Problem: The overall yield of the final PROTAC is significantly lower than expected.

| Potential Cause | Troubleshooting Strategy |

| Incomplete Boc Deprotection | - Ensure complete removal of the Boc protecting group by monitoring the reaction with TLC or LC-MS. - Use appropriate acidic conditions for deprotection, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9] - Optimize reaction time and temperature; prolonged reaction times or high temperatures can lead to degradation.[8] |

| Inefficient Amide Coupling | - Use fresh, high-quality coupling reagents (e.g., HATU, HOBt/EDC). - Optimize the stoichiometry of reactants; a slight excess of the amine or carboxylic acid component may be necessary. - Ensure anhydrous reaction conditions, as water can hydrolyze the activated ester intermediate. - Consider using a different solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). |

| Side Reactions | - If your ligands contain reactive functional groups, consider using appropriate protecting groups. - For ligands with thiol groups, disulfide bond formation is a common side reaction. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can minimize oxidation.[1] |

| Product Loss During Workup/Purification | - The high polarity of PEGylated PROTACs can lead to poor recovery from silica gel chromatography.[1] - Consider using reverse-phase HPLC for purification.[7] |

Low Purity of Final PROTAC

Problem: The final product contains significant impurities that are difficult to separate.

| Potential Cause | Troubleshooting Strategy |

| Unreacted Starting Materials | - Drive the reaction to completion by optimizing reaction time and temperature. - Use a slight excess of one of the reactants to ensure the other is fully consumed. |

| Side Products from Coupling Reaction | - Optimize the choice of coupling reagent and reaction conditions to minimize side reactions. |

| Co-elution of Impurities during Chromatography | - The PEG linker can cause the PROTAC to have similar retention times to certain impurities. - Optimize the HPLC gradient to improve the resolution between the product and impurities.[7] - Consider using a different stationary phase for chromatography.[7] |

| Product Degradation | - Assess the stability of your PROTAC under the purification conditions. - Avoid prolonged exposure to strong acids or bases if your molecule is sensitive. |

Quantitative Data Summary

The following table provides a general overview of expected yields and purity for PROTAC synthesis. Actual results will vary depending on the specific ligands and reaction conditions used.

| Parameter | Typical Range | Notes |

| Yield (per step) | 40-80% | Yields can be lower for more complex ligands or challenging coupling reactions. |

| Overall Yield (multi-step) | 10-40% | Overall yield is the product of the yields of individual steps. |

| Purity (after HPLC) | >95% | Purity should be assessed by analytical HPLC and confirmed by LC-MS and NMR. |

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

-

Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane (DCM).

-

Add a solution of 4M HCl in 1,4-dioxane (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected linker. This can be used directly in the next step or neutralized with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Protocol 2: Amide Coupling of the Linker to a Carboxylic Acid-Containing Ligand

-

Dissolve the carboxylic acid-containing ligand (1.0 eq), the deprotected PEG11-amine linker (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the mixture and stir at room temperature.

-

Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.[1]

-

Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Purification by Reverse-Phase HPLC

-

Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO, DMF, or a mixture of acetonitrile and water).

-

Purify the PROTAC using a preparative reverse-phase C18 column.

-

Use a gradient of water and acetonitrile, both containing 0.1% TFA, as the mobile phase.[7]

-

Monitor the elution of the product using a UV detector at an appropriate wavelength.

-

Collect the fractions containing the pure product and confirm the identity and purity using analytical HPLC, LC-MS, and NMR.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

Managing the stability of Boc-NH-PEG11-NH2 under different pH conditions

This technical support resource is designed for researchers, scientists, and drug development professionals utilizing Boc-NH-PEG11-NH2 in their experiments. It provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this reagent under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Boc protecting group on this compound?

The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under neutral and basic conditions. However, it is designed to be readily cleaved under acidic conditions. This acid lability is the cornerstone of its utility in chemical synthesis, allowing for the selective deprotection of the amine.

Q2: At what pH range is this compound considered stable?

This compound is generally stable in aqueous solutions with a pH of 7 and above. Under these conditions, the amide and carbamate bonds of the molecule are not susceptible to hydrolysis.

Q3: What conditions will lead to the cleavage of the Boc group?

The Boc group is cleaved through acid-catalyzed hydrolysis.[1] Exposure to acidic conditions (pH < 6) will initiate the removal of the Boc group, yielding a free primary amine (H2N-PEG11-NH2). The rate of this deprotection is dependent on the pH, temperature, and the solvent system used.

Q4: Can I use this compound in reactions with other acid-sensitive functional groups?

Caution is advised when using this compound in the presence of other acid-labile groups. The conditions required to deprotect the Boc group may also affect other sensitive moieties. It is crucial to carefully select deprotection conditions to achieve selective cleavage.

Data Presentation

While precise kinetic data for the hydrolysis of this compound across a wide pH range is not extensively published, the following table provides an estimated stability profile based on the known chemistry of Boc-protected amines in aqueous solutions at room temperature. These values should be considered illustrative.

| pH | Stability | Estimated Half-life (t½) | Primary Degradation Pathway |

| 1-2 | Highly Unstable | Minutes | Rapid acid-catalyzed hydrolysis of the Boc group. |

| 3-4 | Unstable | Hours | Acid-catalyzed hydrolysis of the Boc group. |

| 5-6 | Moderately Stable | Days | Slow acid-catalyzed hydrolysis of the Boc group begins. |

| 7-9 | Highly Stable | Months to Years | Minimal to no degradation of the Boc group. |

| 10-12 | Highly Stable | Months to Years | The Boc group is stable under basic conditions. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Action(s) |

| Premature loss of Boc group during storage or reaction. | - The reagent was exposed to acidic conditions (e.g., acidic buffers, residual acid from previous steps).- Improper storage conditions. | - Ensure all buffers and reaction components are at a neutral or slightly basic pH.- Store this compound under inert gas at -20°C. |

| Incomplete reaction at the free amine terminus. | - The free amine may have formed a salt (e.g., TFA or HCl salt), reducing its nucleophilicity. | - Perform a mild basic wash (e.g., with dilute NaHCO3) to neutralize the salt and liberate the free amine before proceeding with the reaction. |

| Unexpected side-products after a reaction. | - If the reaction was performed under acidic conditions, the Boc group may have been unintentionally cleaved, exposing the second amine for reaction. | - Monitor the pH of your reaction mixture carefully.- If acidic conditions are unavoidable, consider using an alternative protecting group. |

| Difficulty in cleaving the Boc group. | - Insufficient acid strength or concentration.- Short reaction time or low temperature. | - Use a stronger acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).- Increase the reaction time and/or temperature and monitor progress by TLC or LC-MS. |

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

This protocol outlines a general method to assess the stability of this compound at a specific pH.

Materials:

-

This compound

-

Aqueous buffers of desired pH (e.g., pH 4, 7, and 9)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (MS)

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

In separate vials, dilute the stock solution with the different pH buffers to a final concentration of 1 mg/mL.

-

Incubate the solutions at room temperature.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial.

-

Analyze the aliquots by RP-HPLC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product (H2N-PEG11-NH2).

-

Quantify the percentage of remaining this compound at each time point to determine its stability at each pH.

Protocol 2: Standard Boc-Deprotection in an Organic Solvent

This protocol describes a standard method for the complete removal of the Boc protecting group.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

Procedure:

-

Dissolve the this compound in DCM.

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Remove the DCM and TFA under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in DCM and wash with saturated NaHCO3 solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter.

-

Evaporate the solvent to obtain the deprotected H2N-PEG11-NH2.

Visualizations

Caption: Acid-catalyzed deprotection of this compound.

Caption: Experimental workflow for assessing pH stability.

References

Technical Support Center: Overcoming Steric Hindrance in Bioconjugation with Long PEG Linkers

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming steric hindrance using long Polyethylene Glycol (PEG) linkers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction.[1][2] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule (e.g., an antibody or protein) or the linker itself physically blocks the reactive groups from coming into close enough proximity to form a covalent bond.[3] This can lead to low conjugation efficiency or complete failure of the reaction. For instance, when conjugating a drug to an antibody, the complex protein structure might shield the target amino acid residues, preventing the linker from accessing them.